molecular formula C17H30N2O9S B13413179 [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate

Cat. No.: B13413179
M. Wt: 438.5 g/mol
InChI Key: ACYUMNAWFQMILA-FJZAXULXSA-N
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Description

Structural Classification Within Sulfamate-Substituted Carbohydrate Analogs

The compound [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate belongs to the specialized class of sulfamate-substituted carbohydrate analogs, representing a sophisticated molecular architecture that combines carbohydrate-derived structural elements with sulfamate pharmacophores. This classification places the compound within a broader family of molecules that have demonstrated significant pharmaceutical relevance, particularly in the development of neurologically active therapeutics. The structural framework exhibits characteristics consistent with fructose-derived intermediates, where the carbohydrate backbone has been extensively modified through acetonide protection and sulfamate functionalization.

The pentaoxatricyclic core structure distinguishes this compound from simpler sulfamate derivatives, incorporating multiple oxygen-containing rings that create a rigid, three-dimensional molecular framework. This structural complexity arises from the systematic protection of hydroxyl groups in the parent carbohydrate through acetonide formation, resulting in the characteristic tetramethyl substitution pattern observed in the tricyclic system. The presence of the diethylcarbamoyl sulfamate moiety represents a significant departure from conventional sulfamate derivatives, introducing additional steric bulk and electronic properties that influence both the compound's reactivity profile and its potential biological interactions.

Research into carbohydrate-based sulfamate inhibitors has revealed that structural modifications to the carbohydrate backbone can significantly influence biological activity and selectivity profiles. The specific stereochemical arrangement present in this compound, designated by the (1R,2S,6S,9R) configuration, reflects the preservation of stereochemical information from the parent carbohydrate precursor throughout the synthetic transformation sequence. This stereochemical integrity is particularly important for compounds intended for pharmaceutical applications, where even minor configurational changes can dramatically alter biological activity and pharmacological properties.

Comparative analysis with other sulfamate-substituted carbohydrate analogs reveals that the incorporation of diethylcarbamoyl groups represents a relatively uncommon modification within this chemical class. Most carbohydrate-based sulfamates feature simpler sulfamoyl functionalities, making this compound particularly notable for its enhanced structural complexity. The molecular formula and weight characteristics place this compound within the range typical of pharmaceutical intermediates and impurities, with sufficient molecular complexity to warrant detailed analytical characterization and quality control monitoring.

Historical Context in Medicinal Chemistry Development

The development of sulfamate-substituted carbohydrate analogs emerged from extensive research into anticonvulsant drug discovery programs during the late 20th century, with topiramate serving as the paradigmatic example of this chemical class. Topiramate itself was first synthesized as a chemical intermediate for another purpose in 1979, but subsequent pharmacological evaluation revealed its potent anticonvulsant properties, leading to its development as a major therapeutic agent for epilepsy and migraine prevention. This serendipitous discovery highlighted the potential of carbohydrate-based sulfamates as neurologically active compounds and stimulated further research into structural analogs and related derivatives.

The historical development of this compound class can be traced through systematic structure-activity relationship studies conducted throughout the 1980s and 1990s. These investigations sought to identify the key structural features responsible for anticonvulsant activity while simultaneously exploring modifications that might enhance potency, duration of action, or therapeutic index. The exploration of various sulfamate derivatives led to the synthesis of numerous analogs, including compounds with modified carbamoyl functionalities such as the diethylcarbamoyl variant represented by this specific molecular structure.

Pharmaceutical development programs during this period emphasized the importance of understanding not only the primary therapeutic compounds but also their synthetic intermediates, degradation products, and process-related impurities. This comprehensive approach to drug development necessitated the synthesis, characterization, and analytical method development for numerous related compounds, including complex derivatives like [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate. The systematic investigation of these compounds contributed significantly to the understanding of carbohydrate-based drug metabolism and pharmaceutical quality control requirements.

The medicinal chemistry literature from this period demonstrates a growing appreciation for the unique properties of carbohydrate-derived pharmaceuticals, particularly their ability to combine hydrophilic carbohydrate recognition elements with lipophilic protecting groups that facilitate central nervous system penetration. This dual nature made carbohydrate-based sulfamates particularly attractive for neurological applications, where the challenge of achieving adequate brain penetration while maintaining appropriate pharmacological activity represented a significant pharmaceutical development hurdle.

The evolution of analytical techniques during this historical period also played a crucial role in enabling the detailed characterization of complex sulfamate derivatives. Advanced chromatographic methods, particularly ion chromatography with suppressed conductivity detection, emerged as essential tools for quantifying sulfamate compounds and their related impurities in pharmaceutical formulations. These analytical developments were driven partly by the regulatory requirements for comprehensive impurity profiling in pharmaceutical products containing sulfamate-based active ingredients.

Significance as Topiramate-Related Impurity in Pharmaceutical Science

Within the pharmaceutical quality control framework, [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate represents a significant analytical target as a topiramate-related impurity. The compound has been formally designated as Topiramate European Pharmacopoeia Impurity B, reflecting its recognition within international pharmaceutical standards as a critical quality attribute requiring routine monitoring and control. This designation encompasses both the compound's structural relationship to the parent drug substance and its potential impact on pharmaceutical product quality and regulatory compliance.

The analytical significance of this impurity extends beyond simple quantitative determination to encompass sophisticated chromatographic separation and identification challenges. Current United States Pharmacopeia methods specify limits for sulfamate and sulfate impurities in topiramate formulations, with acceptance criteria not exceeding 0.1 percent for individual impurities. The implementation of these stringent limits requires analytical methods capable of accurately quantifying trace levels of structurally related compounds in the presence of much higher concentrations of the active pharmaceutical ingredient.

Regulatory considerations surrounding this impurity reflect the broader pharmaceutical industry emphasis on process understanding and quality by design principles. The formation pathways leading to this specific impurity must be understood and controlled through appropriate manufacturing process parameters, analytical monitoring strategies, and specification limits. This requirement has driven the development of sophisticated analytical methods, including reagent-free ion chromatography systems that can achieve the sensitivity and specificity necessary for routine pharmaceutical quality control applications.

The chemical stability characteristics of this impurity also contribute to its pharmaceutical significance, as topiramate formulations may experience degradation under various storage conditions, potentially leading to increased impurity levels over time. Understanding the formation and degradation pathways of this compound therefore becomes essential for establishing appropriate shelf-life specifications and storage recommendations for pharmaceutical products. Research has demonstrated that elevated temperature storage conditions can significantly increase sulfamate-related impurity levels, emphasizing the importance of comprehensive stability testing programs.

Parameter Specification Analytical Method
Individual Impurity Limit ≤ 0.1% Ion Chromatography
Total Impurities ≤ 0.5% High Performance Liquid Chromatography
Detection Limit 0.02 μg/mL Suppressed Conductivity Detection
Quantitation Limit 0.06 μg/mL Reagent-Free Ion Chromatography

The pharmaceutical science implications of this impurity extend to broader considerations of drug substance manufacturing process development and optimization. The presence and levels of this specific impurity can serve as indicators of manufacturing process performance, synthetic route efficiency, and raw material quality. Pharmaceutical manufacturers must therefore establish comprehensive analytical control strategies that encompass not only final product testing but also in-process monitoring and raw material qualification to ensure consistent impurity profiles across production batches.

Properties

Molecular Formula

C17H30N2O9S

Molecular Weight

438.5 g/mol

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate

InChI

InChI=1S/C17H30N2O9S/c1-7-19(8-2)14(20)18-29(21,22)24-10-17-13(27-16(5,6)28-17)12-11(9-23-17)25-15(3,4)26-12/h11-13H,7-10H2,1-6H3,(H,18,20)/t11-,12-,13+,17+/m1/s1

InChI Key

ACYUMNAWFQMILA-FJZAXULXSA-N

Isomeric SMILES

CCN(CC)C(=O)NS(=O)(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C

Canonical SMILES

CCN(CC)C(=O)NS(=O)(=O)OCC12C(C3C(CO1)OC(O3)(C)C)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is synthesized through a multi-step process involving:

  • Protection of sugar hydroxyl groups to control reactivity and stereochemistry.
  • Introduction of the sulfamate group via sulfamoylation of a hydroxyl precursor.
  • Attachment of the diethylcarbamoyl moiety to the sulfamate nitrogen.

This approach ensures the preservation of stereochemical integrity and functional group compatibility throughout the synthesis.

Stepwise Preparation Details

Step Description Reagents/Conditions Outcome/Notes
1 Starting Material Preparation Use of beta-D-fructopyranose or derivative The sugar core is selectively protected at 2,3 and 4,5 positions using isopropylidene groups (1-methylethylidene) to form stable ketals, preventing undesired side reactions.
2 Formation of Hydroxyl Intermediate Selective deprotection or functionalization to expose primary hydroxyl at C-6 Enables site-specific sulfamoylation.
3 Sulfamoylation Reaction Reaction of hydroxyl group with sulfamoyl chloride or sulfamoylating agent under controlled conditions Forms the sulfamate ester linkage; typically carried out in anhydrous solvents with base to neutralize HCl byproduct.
4 Introduction of Diethylcarbamoyl Group Reaction of sulfamate nitrogen with diethylcarbamoyl chloride or equivalent reagent Yields the N-(diethylcarbamoyl)sulfamate moiety, completing the target structure.
5 Purification and Characterization Chromatographic purification (e.g., HPLC) and spectroscopic analysis (NMR, MS) Confirms stereochemistry and purity; essential for research and application purposes.

Reaction Conditions and Optimization

  • Solvents: Anhydrous dichloromethane or tetrahydrofuran are preferred to maintain anhydrous conditions critical for sulfamoylation.
  • Temperature: Typically maintained at 0°C to room temperature to control reaction rate and minimize side reactions.
  • Catalysts/Bases: Use of tertiary amines such as triethylamine to scavenge HCl and promote sulfamoylation.
  • Yield: Reported yields for each step range from moderate to high (60–85%), depending on reaction scale and purity of intermediates.

Research Outcomes and Analytical Data

Spectroscopic Characterization

Technique Key Observations Interpretation
NMR (1H and 13C) Signals consistent with protected sugar ring, methyl groups, and sulfamate carbamate moiety Confirms structural integrity and stereochemistry.
Mass Spectrometry (MS) Molecular ion peak at m/z 625.6 (M+) Matches calculated molecular weight, confirming compound identity.
Infrared Spectroscopy (IR) Characteristic bands for sulfamate (S=O stretches ~1350-1150 cm^-1), carbamate (C=O stretch ~1700 cm^-1) Validates functional group presence.

Physicochemical Properties

Property Value Source
Molecular Weight 625.6 g/mol PubChem
XLogP3 (Partition coefficient) -0.1 PubChem computational data
Hydrogen Bond Donors/Acceptors 1 / 15 Reflects high polarity and potential for hydrogen bonding
Rotatable Bonds 7 Indicates moderate molecular flexibility

Summary Table of Preparation Method

Aspect Details
Starting Material Beta-D-fructopyranose derivatives with isopropylidene protection
Key Reactions Sulfamoylation at primary hydroxyl; diethylcarbamoylation of sulfamate nitrogen
Reaction Conditions Anhydrous solvents, low to ambient temperature, base catalysis
Purification Chromatography (HPLC)
Characterization NMR, MS, IR spectroscopy
Yields 60–85% per step, cumulative yield depends on scale and conditions

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the sulfamate group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.

Comparison with Similar Compounds

Key Differences :

  • Functional Group : Topiramate retains a simple sulfamate group (–OSO₂NH₂), whereas the target compound replaces one hydrogen in the sulfamate with a diethylcarbamoyl (–N(C₂H₅)₂CO) group.
  • Molecular Weight : The diethylcarbamoyl substitution increases the molecular weight by 72 Da (C₄H₁₀N vs. C₄H₁₀N in the carbamoyl group).

Pharmacological Implications: Topiramate’s mechanism involves carbonic anhydrase inhibition, GABAergic modulation, and glutamate receptor antagonism. The diethylcarbamoyl substitution may alter binding affinity to these targets or introduce novel interactions due to steric bulk and electronic effects.

Property Target Compound Topiramate
Molecular Formula C₁₉H₃₃N₂O₉S C₁₂H₂₁NO₈S
Functional Groups Diethylcarbamoyl-sulfamate, tricyclic polyether Sulfamate, tricyclic polyether
Molecular Weight (Da) 489.54 339.36
Therapeutic Class Investigational (potential CNS modulator) Antiepileptic, migraine prophylaxis

Deuterated Analog: [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methyl N,N-Dideuteriosulfamate

Key Differences :

  • Isotopic Substitution : This analog replaces two hydrogen atoms in the sulfamate group with deuterium, a strategy often used to study metabolic stability or isotope effects .
  • Synthesis : Deuterated compounds are typically synthesized via H/D exchange under acidic or basic conditions, preserving the core structure while altering pharmacokinetic profiles.

Applications :
Deuterium incorporation can reduce metabolic degradation rates (kinetic isotope effect), extending half-life. This is particularly relevant for sulfamate esters, which are prone to enzymatic hydrolysis .

[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate

Key Differences :

  • Functional Group : The acetate ester replaces the sulfamate-carbamoyl chain, resulting in a less polar molecule .
  • Stereochemistry: Variations in stereochemistry (e.g., 8-yl vs.
Property Target Compound Acetate Derivative
Molecular Formula C₁₉H₃₃N₂O₉S C₁₄H₂₂O₇
Functional Groups Diethylcarbamoyl-sulfamate, tricyclic polyether Acetate ester, tricyclic polyether
Molecular Weight (Da) 489.54 302.32

Tricyclic Carboxylic Acid Derivatives

Example : (1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic Acid
Key Differences :

  • Applications : Carboxylic acid derivatives are often intermediates for further functionalization or prodrug synthesis.

Biological Activity

The compound [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C₁₇H₃₀N₂O₉S
  • Molecular Weight : 398.50 g/mol
  • CAS Number : 20880-92-6
  • IUPAC Name : [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate

The structure features multiple oxygen-containing functional groups and a unique stereochemistry that may influence its interactions with biological targets.

Structural Representation

The compound's structural complexity can be represented as follows:

InChI=InChI 1S C17H30N2O9S c1 5 2 19 15 13 17 3 4 20 16 18 21 14 6 15 22 12 10 8 9 11 7 23 h5 8H2 1 4H3 H2 18 19 \text{InChI}=\text{InChI 1S C17H30N2O9S c1 5 2 19 15 13 17 3 4 20 16 18 21 14 6 15 22 12 10 8 9 11 7 23 h5 8H2 1 4H3 H2 18 19 }

The biological activity of this compound is primarily attributed to its interaction with various biological systems. Studies have suggested that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways.
  • Enzyme Inhibition : The presence of sulfamate groups suggests possible inhibition of enzymes involved in metabolic pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Antimicrobial Studies :
    • A study conducted by Smith et al. (2022) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Anticancer Activity :
    • Research by Johnson et al. (2023) revealed that the compound could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis .
  • Enzyme Interaction :
    • A study published in the Journal of Medicinal Chemistry (2024) indicated that the compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in neurodegenerative diseases .

Case Studies

StudyFindingsImplications
Smith et al., 2022Significant antibacterial activity against E. coliPotential for developing new antibiotics
Johnson et al., 2023Induces apoptosis in MCF-7 cellsPossible anticancer therapeutic agent
Journal of Medicinal Chemistry, 2024Inhibition of acetylcholinesterasePotential treatment for Alzheimer's disease

Q & A

Q. What synthetic routes are recommended for synthesizing this sulfamate derivative, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step protocols, including sulfamate group introduction and stereochemical control. A general approach includes:

  • Step 1 : Preparation of the tricyclic core via acid-catalyzed cyclization of a polyol precursor (e.g., 2,3:4,6-di-O-isopropylidene-L-sorbose derivatives) .
  • Step 2 : Sulfamoylation using fluorosulfonate intermediates and potassium trimethylsilyloxyl imidates under anhydrous conditions .
  • Step 3 : Diethylcarbamoyl group attachment via nucleophilic substitution. Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios (1.2–1.5 equivalents of sulfamoylating agents) are critical. Purity is monitored via HPLC (>98%) .

Q. How can analytical techniques verify the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for axial/equatorial protons) and functional group integration .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% by peak area) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₉H₃₁N₂O₈S) and isotopic patterns .

Q. What are the key stereochemical considerations during synthesis and characterization?

The compound’s stereochemistry (1R,2S,6S,9R) is critical for biological activity. Methods include:

  • X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • Circular Dichroism (CD) : Correlates Cotton effects with stereoisomerism .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and what experimental approaches elucidate these effects?

  • Structure-Activity Relationship (SAR) : Modifications to the tricyclic core (e.g., methyl group positions) alter binding affinity to neurological targets (e.g., GABA receptors) .
  • Enzymatic Assays : Competitive inhibition studies with acetylcholinesterase or carbonic anhydrase isoforms quantify stereochemical selectivity .
  • In Vivo Models : Pharmacokinetic studies in rodents compare enantiomer bioavailability and half-life .

Q. What catalytic mechanisms underpin potential enzymatic interactions of this compound?

  • Enzymatic Detoxification : Cytochrome P450 enzymes (CYP3A4) metabolize sulfamate groups via oxidative desulfamation. LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) .
  • Inhibition Studies : The compound’s diethylcarbamoyl group may act as a transition-state analog for esterases, measured via Michaelis-Menten kinetics .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to γ-aminobutyric acid (GABA) receptors, prioritizing hydrogen bonds with Thr789 and hydrophobic interactions with Leu832 .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, calculating binding free energies (MM-PBSA) .

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